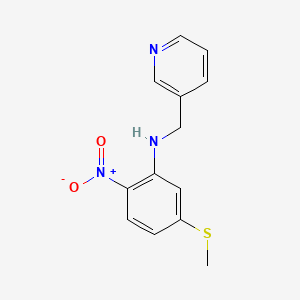
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine
Vue d'ensemble
Description
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a nitro group, a methylthio group, and a pyridin-3-ylmethyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the methylthio group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted aromatic compounds.
Applications De Recherche Scientifique
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can be oxidized, leading to the formation of reactive oxygen species that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitroaniline: Similar in structure but lacks the methylthio and pyridin-3-ylmethyl groups.
4-nitroaniline: Another nitroaniline derivative with different substitution patterns.
N-(pyridin-3-ylmethyl)aniline: Lacks the nitro and methylthio groups.
Uniqueness
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylthio groups, along with the pyridin-3-ylmethyl moiety, makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C13H13N3O2S |
|---|---|
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
5-methylsulfanyl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-19-11-4-5-13(16(17)18)12(7-11)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3 |
Clé InChI |
RQLCBBYMLQLROH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














